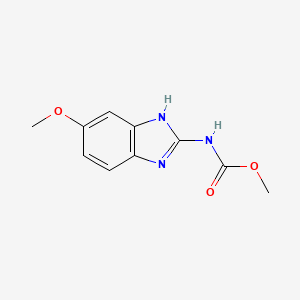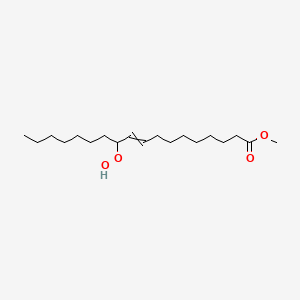![molecular formula C6H4N4 B14724859 Pyridazino[4,3-c]pyridazine CAS No. 6133-45-5](/img/structure/B14724859.png)
Pyridazino[4,3-c]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridazino[4,3-c]pyridazine is a heterocyclic compound characterized by a fused ring system containing two nitrogen atoms. This compound is part of the broader pyridazine family, known for its unique physicochemical properties, including weak basicity, high dipole moment, and robust hydrogen-bonding capacity . These properties make it an attractive candidate for various applications in drug design and molecular recognition.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pyridazino[4,3-c]pyridazine can be synthesized through the condensation of ninhydrin with barbituric acid, 1,3-dimethyl barbituric acid, and 4-cyclopenten-1,3-dione in the presence of sodium hydroxide and ethanol-water as solvents . The reaction typically yields the desired compound in good quantities.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic routes mentioned above for large-scale production. This includes using industrial-grade reagents and solvents, as well as implementing efficient purification techniques to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Pyridazino[4,3-c]pyridazine undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms, leading to a decrease in the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (chlorine, bromine) and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce various alkyl or halogen groups into the compound .
Applications De Recherche Scientifique
Pyridazino[4,3-c]pyridazine has a wide range of applications in scientific research, including:
Biology: The compound’s unique properties make it useful in studying molecular interactions and enzyme inhibition.
Mécanisme D'action
The mechanism of action of Pyridazino[4,3-c]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to form stable complexes with these targets, inhibiting their activity and modulating various biochemical pathways. For example, certain derivatives of this compound have been shown to inhibit calcium ion influx, which is crucial for the activation of platelet aggregation .
Comparaison Avec Des Composés Similaires
Pyridazino[4,3-c]pyridazine can be compared with other similar compounds, such as:
Pyridazine: A simpler heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative of pyridazine with a keto functionality, known for its broad spectrum of pharmacological activities.
Pyrimidine: Another diazine compound with nitrogen atoms at positions 1 and 3 in the ring.
Uniqueness: this compound stands out due to its fused ring system, which imparts unique electronic and steric properties. This makes it particularly valuable in drug design and molecular recognition applications, where precise control over molecular interactions is crucial .
Propriétés
Numéro CAS |
6133-45-5 |
|---|---|
Formule moléculaire |
C6H4N4 |
Poids moléculaire |
132.12 g/mol |
Nom IUPAC |
pyridazino[4,3-c]pyridazine |
InChI |
InChI=1S/C6H4N4/c1-3-7-10-6-2-4-8-9-5(1)6/h1-4H |
Clé InChI |
CEBCCVFQNCQQBO-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=NC2=C1N=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(1,2-Dihydroacenaphthylen-5-YL)amino]methylidene}-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B14724785.png)

![8-Butyl-8-ethyl-6,10-dioxaspiro[4.5]decane](/img/structure/B14724805.png)



![2-[2-(4-Methoxyphenyl)ethyl]-2,4-dimethyl-1,3-dioxane](/img/structure/B14724839.png)


![3,3'-[Propane-1,2-diylbis(oxy)]di(propan-1-amine)](/img/structure/B14724851.png)


![1-{7-[Bis(2-chloroethyl)amino]-9h-fluoren-2-yl}-3-propylurea](/img/structure/B14724871.png)
